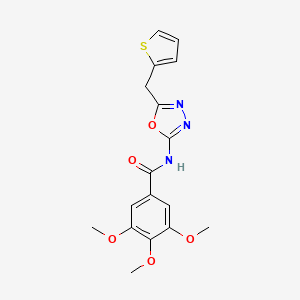

3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-22-12-7-10(8-13(23-2)15(12)24-3)16(21)18-17-20-19-14(25-17)9-11-5-4-6-26-11/h4-8H,9H2,1-3H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAZCOVDTGGCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.

Attachment of the Benzamide Core: The final step involves coupling the oxadiazole-thiophene intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The methoxy groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Overview

3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-diabetic agents. Its unique structure combines the oxadiazole moiety with a thiophenyl group, which enhances its biological activity.

Anti-Cancer Activity

Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown potency against glioblastoma and breast cancer cells. The presence of the oxadiazole ring is believed to contribute to the inhibition of tumor growth by inducing apoptosis in cancer cells.

- Mechanism of Action : The mechanism often involves the disruption of DNA synthesis and repair processes within cancer cells. For example, studies have shown that compounds containing oxadiazole can inhibit thymidylate synthase, an enzyme critical for DNA synthesis, leading to increased apoptosis in cancer cells .

- Case Studies : A notable study demonstrated that certain oxadiazole derivatives exhibited IC50 values as low as 0.48 µM against MCF-7 breast cancer cells, indicating strong anti-proliferative activity . Furthermore, another study reported that modifications to the oxadiazole structure could enhance selectivity and potency against specific cancer types.

Anti-Diabetic Potential

The compound also shows promise as an anti-diabetic agent. Research involving in vivo models has highlighted its ability to lower glucose levels significantly. This effect may be attributed to improved insulin sensitivity or enhanced glucose uptake by tissues.

- In Vivo Studies : In a model using Drosophila melanogaster, specific derivatives were found to reduce glucose levels effectively, showcasing their potential as therapeutic agents for diabetes management .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the oxadiazole ring through condensation reactions.

- Subsequent modification with thiophenyl groups to enhance biological activity.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

- Electron-Donating Groups : The 3,4,5-trimethoxy configuration on the benzamide enhances antimicrobial activity by improving solubility and interaction with polar enzyme pockets .

- Heterocyclic Moieties : Thiophene and furan substituents contribute to π-π stacking and hydrophobic interactions, but thiophene’s sulfur atom may offer additional binding via van der Waals forces .

- Linker Flexibility : The methylene linker in the target compound (vs. direct attachment in 25 ) may optimize spatial orientation for target engagement .

Biological Activity

3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that incorporates a complex structure featuring a benzamide core linked to a thiophene moiety and an oxadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 350.39 g/mol. The presence of three methoxy groups and the oxadiazole ring are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with oxadiazole structures exhibit diverse biological activities including:

- Anticancer Activity : Many oxadiazole derivatives have shown promising results against various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes.

- Antimicrobial Properties : Certain derivatives have demonstrated activity against bacterial strains.

Anticancer Activity

A study evaluating the anticancer effects of various oxadiazole derivatives found that compounds similar to this compound displayed significant cytotoxicity against multiple cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 1.95 |

| Similar Oxadiazole Derivative | HCT116 (Colon Cancer) | 0.67 |

| Similar Oxadiazole Derivative | PC3 (Prostate Cancer) | 0.80 |

These findings suggest that the compound may inhibit cancer cell proliferation effectively through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which this compound exerts its effects is still under investigation. However, studies indicate that it may interact with specific enzymes and receptors involved in cellular signaling pathways. For example:

- Inhibition of COX Enzymes : The compound may act as a COX inhibitor, reducing the production of pro-inflammatory mediators.

- Targeting Kinase Pathways : Preliminary studies suggest potential inhibition of kinases involved in cancer progression.

Case Studies

Recent research has focused on synthesizing and testing various derivatives of oxadiazoles for their biological activities:

-

Study on Anticancer Activity :

- Researchers synthesized several oxadiazole derivatives and evaluated their cytotoxic effects on different cancer cell lines.

- Results indicated that the presence of methoxy groups enhanced solubility and bioavailability.

-

Inflammation Model Testing :

- In vivo studies using animal models demonstrated that compounds similar to this compound reduced inflammation markers significantly compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a substituted 1,3,4-oxadiazole amine. For example, a two-step procedure is commonly employed:

Formation of the oxadiazole core : Cyclization of a thiohydrazide intermediate using reagents like bromine in acetic acid or via dehydrative cyclization with carbodiimides.

Amide coupling : Reacting the oxadiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., pyridine or NaH in THF) .

Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks for the trimethoxybenzamide moiety (δ ~6.8–7.2 ppm for aromatic protons; δ ~55–60 ppm for methoxy carbons) and the thiophen-2-ylmethyl group (δ ~2.8–3.2 ppm for methylene protons) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

- Chromatography : HPLC with retention time matching reference standards (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., GSK-3β) using fluorescence-based activity assays. Molecular docking (e.g., AutoDock Vina) predicts binding modes, with hydrogen bonds to residues like Val135 .

- Anticancer Screening : Cell viability assays (MTT/CellTiter-Glo®) on cancer lines (e.g., CCRF-CEM), with % growth inhibition (GI) as a metric .

- Antimicrobial Studies : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Q. How do structural modifications influence the compound’s activity?

- Structure-Activity Relationship (SAR) Insights :

- Oxadiazole Substituents : Replacement of thiophen-2-ylmethyl with bulkier groups (e.g., cyclohexyl) reduces solubility but enhances target affinity .

- Benzamide Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide improve enzyme inhibition, while methoxy groups enhance membrane permeability .

- Thiophene vs. Phenyl : Thiophene-containing derivatives show superior antimicrobial activity due to enhanced π-π stacking with bacterial enzymes .

Q. What computational strategies are used to predict target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock or Schrödinger Suite for GSK-3β/InhA enzyme binding. Key interactions include hydrogen bonds between the oxadiazole N3 and Val135 (GSK-3β) or water-mediated H-bonds in InhA .

- Pharmacokinetic Modeling : SwissADME predicts logP (~3.2) and adherence to Lipinski’s rules (MW <500, H-bond donors/acceptors ≤5/10), ensuring drug-likeness .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable potency across studies)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Tests : Liver microsome assays identify if metabolic degradation explains potency discrepancies .

- Crystallographic Validation : Use SHELX programs to resolve structural ambiguities affecting activity (e.g., tautomerism in oxadiazole) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .

- Toxicity Profiling : Ames test for mutagenicity and hERG inhibition assays to mitigate cardiovascular risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.